1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
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Overview
Description
1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a quinoline core with a piperidine ring and a sulfonyl group, which may contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions.
Introduction of the Dioxino Group: The dioxino group can be introduced via a cyclization reaction, where a suitable diol reacts with the quinoline intermediate.
Piperidine Ring Formation: The piperidine ring can be formed through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Pharmacology: Studies may focus on the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to understand its suitability as a drug candidate.
Materials Science: The compound’s unique structure may be explored for applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biology: Research may investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to elucidate its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate
- 1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylic acid
Uniqueness
1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide is unique due to its combination of a quinoline core, a piperidine ring, and a sulfonyl group. This structural arrangement may confer distinct chemical properties and biological activities compared to similar compounds. For instance, the presence of the carboxamide group may enhance its binding affinity to certain molecular targets, making it a more potent therapeutic agent.
Properties
IUPAC Name |
1-[8-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-15-2-4-17(5-3-15)33(29,30)22-14-26-19-13-21-20(31-10-11-32-21)12-18(19)23(22)27-8-6-16(7-9-27)24(25)28/h2-5,12-14,16H,6-11H2,1H3,(H2,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOZQRFJZJVGBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC(CC5)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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